3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine is a chemical compound with the molecular formula C12H14FN3 and a molecular weight of 219.26 g/mol . It is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a propan-1-amine chain. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine typically involves the condensation of 4-fluorobenzaldehyde with propan-1-amine under basic conditions . This reaction forms an intermediate Schiff base, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)propan-1-amine: This compound lacks the pyrazole ring, which may result in different biological activities and chemical properties.
1-(4-Fluorophenyl)-3-(1H-pyrazol-1-yl)propan-2-ol: This compound contains a hydroxyl group instead of an amine, which can affect its solubility and reactivity.
4-(4-Fluorophenyl)-1H-pyrazole: This compound lacks the propan-1-amine chain, which may influence its binding affinity and biological activity.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-4-2-10(3-5-11)12-6-9-16(15-12)8-1-7-14/h2-6,9H,1,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWNBLAPSFWEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCCN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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